molecular formula C14H13N3O B5619496 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide

2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide

Cat. No. B5619496
M. Wt: 239.27 g/mol
InChI Key: YDHIJRAGFACLHY-YFHOEESVSA-N
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Description

Synthesis Analysis

The synthesis of 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide and similar compounds involves condensation reactions under specific conditions. For example, the synthesis of related compounds typically utilizes condensation of equimolar equivalents of an aldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for a precise duration, achieving high yields (Kariuki et al., 2022). This method suggests a potential pathway for synthesizing 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide by adapting the starting materials to include 1-ethyl-1H-indole-3-carbaldehyde and 2-cyanoacetamide.

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, is essential for understanding the compound's configuration and electronic properties. Similar compounds have been characterized using NMR spectroscopy and single-crystal X-ray diffraction, providing insights into their three-dimensional arrangements and confirming the molecular structures (Kariuki et al., 2022).

Chemical Reactions and Properties

2-Cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide may undergo various chemical reactions, including ene-reduction and interactions with nucleophiles, depending on the functional groups present in the compound. The ene-reduction of similar cyanoacrylamide compounds has been performed using marine and terrestrial fungi, showcasing the potential for biocatalytic applications (Jimenez et al., 2019).

Physical Properties Analysis

The physical properties of 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide, including its solubility, melting point, and crystalline structure, can be inferred from similar compounds. These properties are crucial for determining the compound's suitability for specific applications and for formulating it in various mediums.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interactions with other molecules, are central to its utility in chemical synthesis and potential applications in materials science. Investigations into similar compounds' reactivity, electrophilicity, and intra/intermolecular interactions provide valuable insights into how 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide might behave in complex chemical environments (Singh et al., 2013).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some indole derivatives have shown immunomodulatory and anti-inflammatory activity .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary depending on their specific structure. Some indole derivatives may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The future directions in the study of indole derivatives are vast due to their versatile structure and wide range of biological activities. They continue to be a focus in the development of new drugs and therapeutic agents .

properties

IUPAC Name

(Z)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-2-17-9-11(7-10(8-15)14(16)18)12-5-3-4-6-13(12)17/h3-7,9H,2H2,1H3,(H2,16,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHIJRAGFACLHY-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)prop-2-enamide

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